(E)-3-(2-chlorophenyl)-N-((1-(pyrazin-2-yl)piperidin-4-yl)methyl)acrylamide
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Overview
Description
(E)-3-(2-chlorophenyl)-N-((1-(pyrazin-2-yl)piperidin-4-yl)methyl)acrylamide is a synthetic organic compound that features a complex structure with multiple functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-3-(2-chlorophenyl)-N-((1-(pyrazin-2-yl)piperidin-4-yl)methyl)acrylamide typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the acrylamide backbone: This can be achieved through the reaction of acryloyl chloride with an amine derivative.
Introduction of the 2-chlorophenyl group: This step often involves a substitution reaction where a chlorinated benzene derivative is introduced.
Attachment of the pyrazinyl-piperidine moiety: This is usually done through a nucleophilic substitution reaction where the pyrazinyl-piperidine group is attached to the acrylamide backbone.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving:
Catalysts: To increase reaction rates and selectivity.
Purification steps: Such as recrystallization or chromatography to ensure high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
(E)-3-(2-chlorophenyl)-N-((1-(pyrazin-2-yl)piperidin-4-yl)methyl)acrylamide can undergo various chemical reactions, including:
Oxidation: Where the compound is oxidized to form different products.
Reduction: Where the compound is reduced, often leading to the formation of amines or alcohols.
Common Reagents and Conditions
Oxidizing agents: Such as potassium permanganate or chromium trioxide.
Reducing agents: Such as lithium aluminum hydride or sodium borohydride.
Substitution reagents: Such as halides or other nucleophiles/electrophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce primary or secondary amines.
Scientific Research Applications
(E)-3-(2-chlorophenyl)-N-((1-(pyrazin-2-yl)piperidin-4-yl)methyl)acrylamide has several applications in scientific research:
Medicinal Chemistry: It may be used as a lead compound for the development of new drugs, particularly those targeting neurological or inflammatory conditions.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules.
Material Science: Its unique structure makes it a candidate for the development of new materials with specific properties.
Mechanism of Action
The mechanism by which (E)-3-(2-chlorophenyl)-N-((1-(pyrazin-2-yl)piperidin-4-yl)methyl)acrylamide exerts its effects involves interaction with specific molecular targets. These targets could include:
Enzymes: Inhibiting or activating specific enzymes involved in biological pathways.
Receptors: Binding to receptors to modulate their activity.
Pathways: Affecting signaling pathways that regulate cellular functions.
Comparison with Similar Compounds
Similar Compounds
- (E)-3-(2-bromophenyl)-N-((1-(pyrazin-2-yl)piperidin-4-yl)methyl)acrylamide
- (E)-3-(2-fluorophenyl)-N-((1-(pyrazin-2-yl)piperidin-4-yl)methyl)acrylamide
Uniqueness
(E)-3-(2-chlorophenyl)-N-((1-(pyrazin-2-yl)piperidin-4-yl)methyl)acrylamide is unique due to the presence of the 2-chlorophenyl group, which can influence its reactivity and interaction with biological targets. This makes it distinct from its analogs with different halogen substitutions.
Properties
IUPAC Name |
(E)-3-(2-chlorophenyl)-N-[(1-pyrazin-2-ylpiperidin-4-yl)methyl]prop-2-enamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21ClN4O/c20-17-4-2-1-3-16(17)5-6-19(25)23-13-15-7-11-24(12-8-15)18-14-21-9-10-22-18/h1-6,9-10,14-15H,7-8,11-13H2,(H,23,25)/b6-5+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ABSIVQNSDUPBQT-AATRIKPKSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CNC(=O)C=CC2=CC=CC=C2Cl)C3=NC=CN=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(CCC1CNC(=O)/C=C/C2=CC=CC=C2Cl)C3=NC=CN=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21ClN4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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